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Pharmacodynamics (PD) and Mechanism of Action

Upadacitinib exerts its therapeutic effect by reversibly inhibiting the Janus kinase (JAK) family of enzymes,

which are intracellular tyrosine kinases involved in the signaling of numerous cytokines [1] [2] [3].

JAK-STAT Pathway Inhibition: The drug functions as an adenosine triphosphate (ATP)-
competitive inhibitor [2]. It binds to the JAK enzymes, preventing the phosphorylation and activation
of Signal Transducers and Activators of Transcription (STAT) proteins [1] [3]. This inhibition blocks the

transduction of pro-inflammatory cytokine signals into the cell nucleus, thereby modulating the
immune response [4].

Enzymatic and Cellular Selectivity: A key characteristic of upadacitinib is its selectivity for JAK1.
Data from enzymatic assays show it inhibits JAK1 with a half-maximal inhibitory concentration (IC₅₀)

of 0.043 μM, which is significantly more potent than its inhibition of JAK2 (IC₅₀ = 0.12 μM), JAK3 (IC₅₀

= 2.3 μM), and TYK2 (IC₅₀ = 4.7 μM) [2]. In cellular assays, this translates to a greater than 40-fold,

130-fold, and 190-fold selectivity for JAK1 over JAK2, JAK3, and TYK2, respectively [2]. This
selective profile was designed to improve the therapeutic window by targeting cytokines involved in

pathological inflammation while potentially minimizing effects on other pathways.
Biomarker Corroboration: PK/PD analyses in Phase 1 studies confirmed greater in vivo potency for

inhibiting IL-6-induced phosphorylation of STAT3 (a measure of JAK1 activity) compared to IL-7-
induced phosphorylation of STAT5 (a measure of JAK1/3 activity), consistent with the in vitro
selectivity data [5] [2].

The diagram below illustrates how upadacitinib disrupts the JAK-STAT signaling pathway.
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Upadacitinib inhibits JAK-STAT signaling, blocking inflammatory gene transcription.

Pharmacokinetics (PK) Profile

Upadacitinib has a well-characterized pharmacokinetic profile that supports once-daily dosing with its

extended-release (ER) formulation [5] [2] [3].
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The table below summarizes its key pharmacokinetic parameters:

Parameter Description
Source /
Conditions

Tₘₐₓ (Median) 2–4 hours (ER tablet) [1] [2] Steady state

~1 hour (oral solution) [6]

Bioavailability Not fully characterized [3]

Effect of Food No clinically relevant effect on AUC or Cₘₐₓ (ER

tablet) [3]

Protein Binding ~52% [1] [3]

Vd (Volume of Distribution) ~224 L (in a 74 kg RA patient) [3]

Main Metabolic Pathway CYP3A4 [1] [2] [3]

Secondary Metabolic
Pathway

CYP2D6 [1] [3]

Half-life (Harmonic Mean) 8–14 hours (ER tablet) [1] [2]

~2-5 hours (oral solution, pediatric) [6]

Major Route of Elimination Feces (~38% as unchanged drug) [1] [3]

Minor Route of Elimination Urine (~24% as unchanged drug) [1] [3]

Key characteristics of its PK include:

Dose Proportionality: Upadacitinib exhibits a dose-proportional PK profile over the therapeutic
dose range [3].

Metabolism and Excretion: It is primarily metabolized by CYP3A4, and to a lesser extent by
CYP2D6 [1] [3]. The majority of an administered dose is excreted unchanged in the feces, with renal

elimination playing a smaller role [1] [3].
Formulation Considerations: The extended-release (ER) tablet was developed to enable once-daily

dosing. An In Vitro-In Vivo Correlation (IVIVC) model was established and validated to support post-
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approval manufacturing changes, demonstrating that formulations at the dissolution specification

boundaries were predicted to have comparable efficacy and safety to the target formulation [5].

Key Experimental Protocols in Development

Model-Informed Drug Development (MIDD) approaches were critical throughout upadacitinib's clinical

program [5].

Phase 1: Biomarker PK/PD Analysis

Methodology: In Phase 1 studies, blood samples were collected from healthy subjects and
patients to measure plasma upadacitinib concentrations and ex vivo PD biomarkers. One key

PD assay involved stimulating blood samples with cytokines like IL-6 and IL-7 and measuring
the inhibition of STAT phosphorylation (pSTAT3 and pSTAT5) via flow cytometry. A direct
within-study comparison with tofacitinib was used as a benchmark to guide Phase 2 dose
selection [5].

Outcome: This approach demonstrated that upadacitinib 3 mg BID (IR formulation) had
comparable effects on IL-6-induced pSTAT3 to tofacitinib 5 mg BID, confirming its higher

potency and helping to de-risk the choice of doses for future studies [5].

Phase 1: Concentration-QT Analysis

Methodology: To assess the drug's potential to prolong the QT interval, data from single- and
multiple-ascending dose Phase 1 studies were analyzed using a concentration-QT analysis.

In the absence of a pharmacological positive control like moxifloxacin, the study used the
known QT effect of food consumption as a positive control to establish assay sensitivity [5].

Outcome: The analysis demonstrated a lack of QT prolongation risk at therapeutic exposures.
This analysis was accepted by regulators in lieu of a standalone Thorough QT (TQT) study,

saving significant time and resources [5].

Formulation Bridging and Phase 3 Dose Selection

Methodology: Phase 2 trials used a twice-daily (BID) immediate-release (IR) formulation. To

transition to a once-daily (QD) extended-release (ER) formulation for Phase 3, population PK
analyses were conducted. These models integrated PK data from both the IR and ER

formulations. Simulations were then performed to identify ER QD doses that provided
comparable daily exposure to the effective IR BID doses. Additionally, exposure-response
models developed from Phase 2 efficacy data were used to simulate the expected efficacy of
the proposed ER QD regimens [5].
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Outcome: These modeling and simulation activities successfully supported the decision to

advance the ER QD formulation directly into Phase 3 trials without a dedicated Phase 2
formulation trial, accelerating the development timeline [5].

Clinical Dosing and Exposure Relationships

Upadacitinib dosing is tailored to the specific indication, often involving higher induction doses for

gastrointestinal diseases followed by lower maintenance doses.

The table below summarizes the approved dosing and associated exposures for key indications:

Indication Phase / Regimen Dose
AUCinf
(Mean)

Cₘₐₓ
(Mean)

Rheumatoid Arthritis, Psoriatic
Arthritis, Ankylosing Spondylitis

Maintenance 15 mg

QD

265

ng·h/mL

31.6

ng/mL

Atopic Dermatitis Maintenance 15 mg

QD

265

ng·h/mL

31.6

ng/mL

Maintenance 30 mg

QD

543

ng·h/mL

71.8

ng/mL

Ulcerative Colitis & Crohn's Disease Induction (UC: 8 wks;

CD: 12 wks)

45 mg

QD

752

ng·h/mL

90.7

ng/mL

Maintenance 15 mg

QD

265

ng·h/mL

31.6

ng/mL

Maintenance 30 mg

QD

543

ng·h/mL

71.8

ng/mL

Source for PK parameters: [2]. AUCinf = Area Under the Curve from time zero to infinity; Cₘₐₓ =

Maximum plasma concentration; QD = Once daily.

Furthermore, population PK and exposure-response analyses from Phase 3 trials supported dosing

recommendations in special populations, showing that mild or moderate renal impairment or hepatic
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impairment (Child-Pugh A or B) do not necessitate dose adjustments for most indications [5] [1] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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